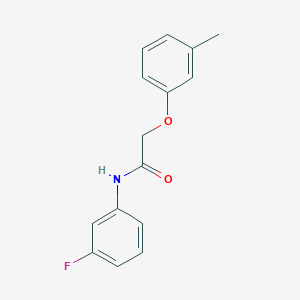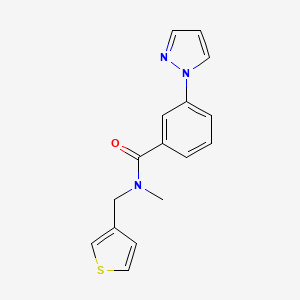
N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide often involves starting materials such as fluorophenols and methylphenoxy compounds. For instance, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as a primary compound, highlighting a method that could potentially be adapted for the synthesis of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, has been characterized using techniques like FT-IR, ESI-MS, 1H and 13C NMR spectroscopy, elemental analysis, and single crystal X-ray techniques. These studies reveal the importance of strong hydrogen bonds and the crystal structure, which could also be relevant to understanding N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide (P. Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often highlight the potential for varied biological activities and the synthesis of novel molecules with specific functionalities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant anti-inflammatory activity, suggesting the possibility of similar activities or functionalities in N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide derivatives (K. Sunder & Jayapal Maleraju, 2013).
科学的研究の応用
Photoreactions and Solvent Effects
N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide, due to its structural similarity to flutamide, a known anti-cancer drug, may undergo photoreactions influenced by the choice of solvent. In a study comparing flutamide's behavior in acetonitrile and 2-propanol, distinct photoreactions were observed, highlighting the role of solvent in the stability and reactivity of such compounds. This suggests potential applications in studying the photostability and photodegradation pathways of similar acetamide derivatives, which could be critical in developing new drugs with improved stability and efficacy (Watanabe et al., 2015).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drugs, could be applied to the functionalization of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide for drug development. Such methodologies enable the selective introduction of functional groups, enhancing the pharmacological properties of the compounds. This approach can be particularly valuable in synthesizing derivatives of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide with potential biological activities (Magadum & Yadav, 2018).
Synthesis and Characterization of Novel Acetamide Derivatives
The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides provide a framework for creating new derivatives of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide. By exploring various substitutions, researchers can investigate the impact on the compound's physical, chemical, and potentially biological properties, contributing to the development of new materials or pharmaceuticals (Yang Man-li, 2008).
Radioligands for Peripheral Benzodiazepine Receptor
The development of radioligands for peripheral benzodiazepine receptors (PBR), such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, suggests potential research applications for N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide in neuroimaging and the study of neuroinflammation. These radioligands can be used in PET imaging to visualize PBR expression in various pathological conditions, providing insights into the role of PBR in disease mechanisms (Zhang et al., 2003).
Anticancer and Anti-inflammatory Applications
The synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities open avenues for the investigation of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide in similar contexts. By modifying the substituents and evaluating the biological activities, researchers can explore the therapeutic potential of these compounds in treating various diseases (Rani et al., 2014).
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFZMHWCBNDDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)
